![B613267 3-(Trifluoromethyl)-dl-phenylalanine CAS No. 63701-37-1](/img/structure/B613267.png)
3-(Trifluoromethyl)-dl-phenylalanine
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Overview
Description
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives are synthesized for use in the agrochemical and pharmaceutical industries . The synthesis involves a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal .
Molecular Structure Analysis
The molecular structure of trifluoromethyl compounds is characterized by the presence of a trifluoromethyl group (-CF3) attached to the molecule .
Chemical Reactions Analysis
Trifluoromethyl compounds undergo various chemical reactions. For example, 3-((Trifluoromethyl)thio)indoles can be synthesized by a palladium (ii)-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (iii) chloride .
Physical And Chemical Properties Analysis
Trifluoromethyl compounds possess high thermal stability and proper frontier-energy levels, which make them suitable for various applications . For example, 3-(Trifluoromethyl)aniline has a density of 1.29 g/cm^3 .
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
The compound is used in the synthesis of diaryl-substituted anthracene derivatives for blue organic light-emitting diodes (OLEDs) . These derivatives possess high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue OLEDs . The electroluminescent (EL) emission maximum of these devices was exhibited at 488 nm and 512 nm .
Pharmaceutical Intermediate
“3-(Trifluoromethyl)phenyl isothiocyanate”, a derivative of the compound, is used as a pharmaceutical intermediate . This compound is used in the synthesis of various pharmaceutical products .
Synthesis of N-2-diphenylhydrazinecarboxamides and N-2-diphenylhydrazine carbothioamides
“3-(Trifluoromethyl)phenylhydrazine” is used in the synthesis of N-2-diphenylhydrazinecarboxamides and N-2-diphenylhydrazine carbothioamides . These compounds have various applications in the field of organic chemistry .
Pexidartinib Synthesis
The compound is used in the synthesis of pexidartinib , a medication used to treat tenosynovial giant cell tumor (TGCT) .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURBNIPKSRJAIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90980024 |
Source
|
Record name | 3-(Trifluoromethyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90980024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-dl-phenylalanine | |
CAS RN |
63701-37-1 |
Source
|
Record name | 3-(Trifluoromethyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90980024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoromethyl)-DL-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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